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Compound Focus: Onvansertib

CAS No.: 1034616-18-6

Cat. No.: S538149

This document provides a comprehensive technical overview of onvansertib, an investigational oral Polo-
like Kinase 1 (PLK1) inhibitor, detailing its recommended phase 2 dose (RP2D), key clinical data, and

administration protocols for researchers and drug development professionals.

Introduction to Onvansertib and PLK1 Inhibition

Onvansertib is a selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine
kinase that is a master regulator of mitosis and a well-validated oncology target. PLK1 oversees critical
processes including mitotic entry, centrosome maturation, and spindle assembly. Its overexpression is
documented in numerous cancers and is often associated with poor prognosis. By inhibiting PLKI,

onvansertib induces mitotic arrest and apoptosis in rapidly dividing cancer cells [1] [2].

The following diagram illustrates the core mechanism of action and the primary clinical development

pathway for onvansertib in metastatic colorectal cancer (mCRC):
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Recommended Phase 2 Dose (RP2D) and Rationale

The RP2D for onvansertib was established in a Phase 1b/2 study ( [3]) and has been consistently used in

subsequent trials.

e RP2D: 15 mg/m? administered orally, once daily.

¢ Schedule: Pulse dosing on Days 1-5 and 15-19 of a 28-day cycle.

e Rationale: This dose and schedule were selected to maximize anticancer efficacy by targeting
susceptible cells during specific phases of the cell cycle, while minimizing overlapping toxicities—
particularly myelosuppression—when combined with backbone chemotherapies like FOLFIRI or
FOLFOX [4] [3]. This pulse dosing strategy helps improve the therapeutic window.

Key Clinical Efficacy Data
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Onvansertib is being evaluated predominantly in RAS-mutated metastatic Colorectal Cancer (mCRC), both

in the first-line (1L) and second-line (2L) settings, in combination with standard-of-care (SoC) regimens.

The table below summarizes the efficacy outcomes from key clinical trials:

Trial Identifier & Patient Population & Confirmed Objective Key Efficacy
Setting Regimen Response Rate (ORR) Findings

| CRDF-004 (Phase 2) [1] [2] (First-Line) | 1L RAS-mutated mCRC (N=110, ITT) Onvansertib (30mg) +
FOLFIRI/FOLFOX + Bevacizumab | 49% (18/37) | - 19% improvement vs. SoC control (30% ORR).

e Deeper tumor regression, faster time to response.

e Early, favorable trend in PFS; median not yet reached. | | CRDF-004 (Phase 2) [1] [2] (First-Line) | 1L
RAS-mutated mCRC (N=110, ITT) Onvansertib (20mg) + FOLFIRI/FOLFOX + Bevacizumab | 42%
(15/36) | Dose-dependent response observed. | | Ahn et al. (Phase 2) [4] [5] (Second-Line) | 2L
KRAS-mutated mCRC (N=53) Onvansertib (15 mg/m?) + FOLFIRI + Bevacizumab | 26.4% (14/53) |
Median Duration of Response (DOR): 11.7 months. Median Progression-Free Survival (PFS): 8.4
months. | | Ahn et al. - Post Hoc [4] [5] (Second-Line) | Bevacizumab-Naive Subset (n=13) | 76.9%
(10/13) | Median PFS: 14.9 months. High efficacy supported shifting development to 1L setting. |

Detailed Administration Protocol

This section outlines the step-by-step protocol for administering onvansertib in combination with FOLFIRI

and Bevacizumab, as utilized in the second-line KRAS-mutated mCRC trial [4].

4.1 Materials and Reagents

Onvansertib: 15 mg/m2, calculated for each patient.
e FOLFIRI regimen components:
o Irinotecan: 180 mg/m?2 IV.
o Leucovorin: 400 mg/m2 V.
o Fluorouracil (5-FU): 400 mg/m2 IV bolus, followed by 2400 mg/m2 continuous IV infusion over
46 hours.

e Bevacizumab: 5 mg/kg IV (Note: The CRDF-004 first-line trial used a different bevacizumab dosing
of "5 mg/m2 once daily on days 1 and 15" [2], which is atypical. The standard dose of 5 mg/kg every 2
weeks or 7.5 mg/kg every 3 weeks is more common in clinical practice).

e Supportive medications: Anti-emetics, growth factor support as needed.
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4.2 Dosing Schedule and Workflow The treatment is administered in 28-day cycles. The workflow for one

cycle is depicted below:

28-Day Treatment Cycle
De$r 1
Onvansertib (PO)
FOLFIRI + Bevacizumab (IV)
Days 2-5

y
(Onvansertib (PO))

5-FU Continuous Infusion
(Continues until end of Day 2)

Days 6-14 and 20-28:

Treatment Rest Period

Da* 15
Onvansertib (PO)
FOLFIRI + Bevacizumab (IV)
Days [16-19

(Onvansertib (PO))

5-FU Continuous Infusion
(Continues until end of Day 16)
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4.3 Critical Protocol Steps

e Patient Eligibility: Confirm KRAS/NRAS mutation status via NGS or PCR from tumor tissue or liquid
biopsy. Key eligibility includes adequate bone marrow, renal, and hepatic function.

¢ Dose Calculation: Calculate the body surface area (BSA) to determine the exact onvansertib dose
(15 mg/m?) at the beginning of each cycle.

¢ Pre-medication: Administer anti-emetics approximately 30 minutes before onvansertib and
chemotherapy.
¢ Drug Administration Order (Day 1 & 15): The recommended sequence is:

o

o

[e]

(o]

[e]

Bevacizumab IV infusion.

Leucovorin IV infusion.

Irinotecan IV infusion.

Fluorouracil IV bolus, followed by continuous IV infusion.

Onvansertib is to be taken orally on the same day, ideally at a consistent time.

¢ Dose Modifications: Adhere to protocol-defined dose holds or reductions for specific toxicities,
particularly Grade 3/4 neutropenia, which is the most common treatment-emergent adverse event

[4] [3].

Safety and Tolerability Profile

Onvansertib in combination with chemotherapy and bevacizumab has demonstrated a manageable safety

profile.

e Common TEAEs: The most frequent treatment-emergent adverse events (any grade) are fatigue
(73.6%), neutropenia (71.7%), nausea (62.3%), diarrhea (52.8%), and stomatitis (45.3%) [5].

e Grade 3/4 Events: Grade 3 or higher events occurred in 62.3% of patients, with neutropenia being
the most common. These were generally manageable with dose delays, growth factor support, or
modification/omission of the 5-FU bolus [4] [3].

¢ Key Finding: No major or unexpected toxicities have been attributed to onvansertib in combination

studies, indicating it does not significantly exacerbate the toxicity profile of the backbone regimen [1]

[2] [3].

Future Directions and Conclusion
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Based on compelling efficacy, particularly in bevacizumab-naive patients, the development of onvansertib
has strategically shifted to the first-line setting. The ongoing randomized Phase 2 trial CRDF-004 is
evaluating 20mg and 30mg fixed doses in 1. RAS-mutated mCRC, with a clinical update expected in Q1
2026 [1] [2]. The 30mg fixed dose is pharmacokinetically comparable to the 15 mg/m? RP2D and has shown
the most robust efficacy signals to date [1] [2] [6]. The company's current financial resources are projected to

fund operations into Q1 2027, supporting the advancement of this clinical program [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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